Cas no 82192-57-2 (1-(Triisopropylsilyl)-1-propyne)

1-(Triisopropylsilyl)-1-propyne is a silyl-protected alkyne compound commonly used in organic synthesis and cross-coupling reactions. Its key advantage lies in the steric bulk of the triisopropylsilyl (TIPS) group, which enhances stability while allowing selective deprotection under mild conditions. This reagent is particularly valuable in Sonogashira couplings and other metal-catalyzed transformations, where it serves as a protected alkyne precursor. The TIPS group also improves handling by reducing volatility and reactivity compared to unprotected alkynes. Its compatibility with a range of reaction conditions makes it a versatile intermediate in pharmaceutical and materials science research. The compound is typically stored under inert conditions to maintain purity.
1-(Triisopropylsilyl)-1-propyne structure
82192-57-2 structure
商品名:1-(Triisopropylsilyl)-1-propyne
CAS番号:82192-57-2
MF:C12H24Si
メガワット:196.40446472168
MDL:MFCD00015636
CID:708316
PubChem ID:24862013

1-(Triisopropylsilyl)-1-propyne 化学的及び物理的性質

名前と識別子

    • Silane,tris(1-methylethyl)-1-propyn-1-yl-
    • 1-(Triisopropylsilyl)-1-propyne
    • tri(propan-2-yl)-prop-1-ynylsilane
    • 1-Triisopropylsilyl-1-propyne
    • Silane, tris(1-methylethyl)-1-propynyl- (9CI)
    • Tris(1-methylethyl)-1-propyn-1-ylsilane (ACI)
    • (1-Propyn-1-yl)triisopropylsilane
    • (Prop-1-yn-1-yl)tris(propan-2-yl)silane
    • 1-(Triisopropylsilyl)propyne
    • Triisopropyl(1-propynyl)silane
    • MFCD00015636
    • CS-0197443
    • T72971
    • 82192-57-2
    • Tris(1-methylethyl)-1-propynylsilane
    • T1690
    • DTXSID10399058
    • 1-(Triisopropylsilyl)-1-propyne, 98%
    • SY057337
    • AKOS015838444
    • FDEZWWXTHRGNJD-UHFFFAOYSA-N
    • TRIISOPROPYL(PROP-1-YN-1-YL)SILANE
    • BS-22651
    • MDL: MFCD00015636
    • インチ: 1S/C12H24Si/c1-8-9-13(10(2)3,11(4)5)12(6)7/h10-12H,1-7H3
    • InChIKey: FDEZWWXTHRGNJD-UHFFFAOYSA-N
    • ほほえんだ: C(C)#C[Si](C(C)C)(C(C)C)C(C)C

計算された属性

  • せいみつぶんしりょう: 196.16500
  • どういたいしつりょう: 196.164727300g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 0
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 190
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 何もない
  • 互変異性体の数: 何もない
  • トポロジー分子極性表面積: 0Ų
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: 未確定
  • 密度みつど: 0.82 g/mL at 25 °C(lit.)
  • ふってん: 70°C/1mmHg(lit.)
  • フラッシュポイント: 華氏温度:159.8°f< br / >摂氏度:71°C< br / >
  • 屈折率: n20/D 1.4624(lit.)
  • PSA: 0.00000
  • LogP: 4.22770
  • ようかいせい: 未確定

1-(Triisopropylsilyl)-1-propyne セキュリティ情報

  • 記号: GHS07
  • ヒント:に警告
  • シグナルワード:Warning
  • 危害声明: H315-H319-H335
  • 警告文: P261-P305+P351+P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: S26; S36/37/39
  • 危険物標識: Xi
  • リスク用語:R36/37/38

1-(Triisopropylsilyl)-1-propyne 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
T219865-1g
1-(Triisopropylsilyl)-1-propyne
82192-57-2
1g
$ 45.00 2022-06-03
Cooke Chemical
A7966612-1ML
1-(Triisopropylsilyl)-1-propyne
82192-57-2 >95.0%(GC)
1ml
RMB 223.20 2025-02-20
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
SA04256-5g
1-(Triisopropylsilyl)-1-propyne
82192-57-2 98%
5g
¥1558.0 2024-07-18
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
T1690-5ML
1-(Triisopropylsilyl)-1-propyne
82192-57-2 >95.0%(GC)
5ml
¥1475.00 2024-04-15
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB26797-1g
1-(Triisopropylsilyl)-1-propyne
82192-57-2 97%
1g
496.00 2021-06-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1268113-10g
1-(Triisopropylsilyl)-1-propyne
82192-57-2 98%
10g
¥ɂŴɂź 2023-07-25
Ambeed
A853676-1g
1-(Triisopropylsilyl)-1-propyne
82192-57-2 95%
1g
$40.0 2025-03-18
Ambeed
A853676-5g
1-(Triisopropylsilyl)-1-propyne
82192-57-2 95%
5g
$141.0 2025-03-18
Ambeed
A853676-250mg
1-(Triisopropylsilyl)-1-propyne
82192-57-2 95%
250mg
$33.0 2025-03-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1268113-1g
1-(Triisopropylsilyl)-1-propyne
82192-57-2 98%
1g
¥254.00 2024-07-28

1-(Triisopropylsilyl)-1-propyne 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Pyridine Solvents: Diethyl ether
2.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene
リファレンス
Palladium-Catalyzed Reductive Homocoupling Reaction of 3-Silylpropargyl Carbonates. New Entry into Allene-Yne Compounds
Ogoshi, Sensuke; et al, Journal of Organic Chemistry, 1995, 60(14), 4650-2

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane
1.2 Solvents: Tetrahydrofuran
2.1 Solvents: Ethanol
3.1 Reagents: Pyridine Solvents: Diethyl ether
4.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene
リファレンス
Palladium-Catalyzed Reductive Homocoupling Reaction of 3-Silylpropargyl Carbonates. New Entry into Allene-Yne Compounds
Ogoshi, Sensuke; et al, Journal of Organic Chemistry, 1995, 60(14), 4650-2

ごうせいかいろ 3

はんのうじょうけん
1.1 Catalysts: Butyllithium Solvents: Diethyl ether ;  -40 °C → 0 °C
リファレンス
Triisopropylsilyl Trifluoromethanesulfonate
Hua, Duy H.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -82 °C; 2 h, -82 °C
1.2 -82 °C; -82 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
リファレンス
Sulfur mediated propargylic C-H alkylation of alkynes
Hu, Gang; et al, Organic Chemistry Frontiers, 2018, 5(14), 2167-2170

ごうせいかいろ 5

はんのうじょうけん
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene
リファレンス
Palladium-Catalyzed Reductive Homocoupling Reaction of 3-Silylpropargyl Carbonates. New Entry into Allene-Yne Compounds
Ogoshi, Sensuke; et al, Journal of Organic Chemistry, 1995, 60(14), 4650-2

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Magnesium bromide ,  4,4,5,5-Tetramethyl-2-(1E)-1-octen-1-yl-1,3,2-dioxaborolane Catalysts: Iron chloride (FeCl3) Solvents: Tetrahydrofuran ;  0 °C; 1 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine Catalysts: Iron chloride (FeCl3) Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
2.2 Reagents: Ammonium chloride Solvents: Water
リファレンス
Regio- and stereoselective synthesis of 1,4-enynes by iron-catalysed Suzuki-Miyaura coupling of propargyl electrophiles under ligand-free conditions
Agata, Ryosuke; et al, Organic & Biomolecular Chemistry, 2020, 18(16), 3022-3026

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine Catalysts: Iron chloride (FeCl3) Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
リファレンス
Regio- and stereoselective synthesis of 1,4-enynes by iron-catalysed Suzuki-Miyaura coupling of propargyl electrophiles under ligand-free conditions
Agata, Ryosuke; et al, Organic & Biomolecular Chemistry, 2020, 18(16), 3022-3026

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  rt; 4 h, 50 °C
2.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine Catalysts: Iron chloride (FeCl3) Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
2.2 Reagents: Ammonium chloride Solvents: Water
リファレンス
Regio- and stereoselective synthesis of 1,4-enynes by iron-catalysed Suzuki-Miyaura coupling of propargyl electrophiles under ligand-free conditions
Agata, Ryosuke; et al, Organic & Biomolecular Chemistry, 2020, 18(16), 3022-3026

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: tert-Butyllithium Solvents: Tetrahydrofuran
リファレンス
Cycloaddition-based approaches to nor-taxoids and aphenes via magnesium- and indium-mediated reactions (MSc Thesis)
Husk, Elizabeth, 2004, , ,

ごうせいかいろ 10

はんのうじょうけん
リファレンス
3-Lithio-1-triisopropylsilyl-1-propyne
Ruecker, Christoph, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-3

ごうせいかいろ 11

はんのうじょうけん
1.1 Solvents: Diethyl ether
リファレンス
Useful synthetic reagents derived from 1-(triisopropylsilyl)propyne and 1,3-bis(triisopropylsilyl)propyne. Direct, stereoselective synthesis of either Z or E enynes
Corey, E. J.; et al, Tetrahedron Letters, 1982, 23(7), 719-22

ごうせいかいろ 12

はんのうじょうけん
1.1 Solvents: Ethanol
2.1 Reagents: Pyridine Solvents: Diethyl ether
3.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene
リファレンス
Palladium-Catalyzed Reductive Homocoupling Reaction of 3-Silylpropargyl Carbonates. New Entry into Allene-Yne Compounds
Ogoshi, Sensuke; et al, Journal of Organic Chemistry, 1995, 60(14), 4650-2

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Pyridine Solvents: Dichloromethane ;  0 °C; overnight, rt
2.1 Reagents: Magnesium bromide ,  4,4,5,5-Tetramethyl-2-(1E)-1-octen-1-yl-1,3,2-dioxaborolane Catalysts: Iron chloride (FeCl3) Solvents: Tetrahydrofuran ;  0 °C; 1 h, rt
2.2 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine Catalysts: Iron chloride (FeCl3) Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
3.2 Reagents: Ammonium chloride Solvents: Water
リファレンス
Regio- and stereoselective synthesis of 1,4-enynes by iron-catalysed Suzuki-Miyaura coupling of propargyl electrophiles under ligand-free conditions
Agata, Ryosuke; et al, Organic & Biomolecular Chemistry, 2020, 18(16), 3022-3026

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Potassium carbonate ,  Cesium fluoride Catalysts: Palladium, bis(acetonitrile)dichloro- ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-bis(1,1-dimethylethyl)phosphine Solvents: Toluene ;  48 h, 100 °C
リファレンス
Palladium-Catalyzed Methylation of Alkynyl C(sp)-H Bonds with Dimethyl Sulfonium Ylides
Liu, Yan-Yun; et al, Journal of Organic Chemistry, 2013, 78(20), 10421-10426

ごうせいかいろ 15

はんのうじょうけん
リファレンス
3-Lithio-1-triisopropylsilyl-1-propyne
Ruecker, Christoph, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-3

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Ethyl bromide ,  Magnesium Solvents: Tetrahydrofuran
1.2 -
リファレンス
The hydroboration of silylacetylenes. The "silyl-Markovnikov" hydroboration route to pure (Z)-1-(2-borylvinyl)silanes and β-keto silanes
Soderquist, John A.; et al, Journal of the American Chemical Society, 1989, 111(13), 4873-8

1-(Triisopropylsilyl)-1-propyne Raw materials

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推奨される供給者
Amadis Chemical Company Limited
(CAS:82192-57-2)1-(Triisopropylsilyl)-1-propyne
A961609
清らかである:99%
はかる:10g
価格 ($):196.0